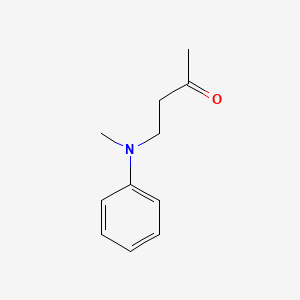

4-(Methyl-phenyl-amino)-butan-2-one

Description

4-(Methyl-phenyl-amino)-butan-2-one (IUPAC: 4-[(N-methyl-N-phenyl)amino]butan-2-one) is a substituted butanone derivative characterized by a methyl-phenyl-amino group at the fourth carbon position. This compound has been isolated from the fungus Aspergillus gorakhpurensis and exhibits notable biological activities. Studies demonstrate its strong antimicrobial properties against bacteria and fungi, as well as significant larvicidal activity (LD50 = 330.69 µg/mL) against Spodoptera litura . Its structure-activity relationship (SAR) suggests that the methyl-phenyl-amino moiety plays a critical role in its bioactivity, likely through interactions with microbial enzymes or larval metabolic pathways.

Properties

CAS No. |

54493-25-3 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-(N-methylanilino)butan-2-one |

InChI |

InChI=1S/C11H15NO/c1-10(13)8-9-12(2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |

InChI Key |

XINGYLGYQVZMQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of 4-(Methyl-phenyl-amino)-butan-2-one with Analogues

Key Differences in Function and Application

Anti-Melanogenic Activity: 4-(Phenylsulfanyl)butan-2-one outperforms traditional agents (e.g., arbutin) in suppressing melanogenesis by downregulating MITF, Trp-1, Trp-2, and GP100 proteins . Its low cytotoxicity (<50 µM) in melanoma cells and zebrafish makes it suitable for cosmetic applications . In contrast, 4-(Methyl-phenyl-amino)-butan-2-one lacks melanogenesis-related activity but excels in antimicrobial applications .

Antioxidant and Anti-Inflammatory Effects :

- Zingerone and its sulfate derivative (4-(4-sulfoxy-3-methoxyphenyl)-butan-2-one) exhibit potent antioxidant properties, mitigating oxidative stress in diabetic models . The hydroxyl and methoxy groups on the phenyl ring enhance free radical scavenging.

Structural Impact on Bioactivity: The methyl-phenyl-amino group in the target compound likely enhances lipophilicity, facilitating membrane penetration in microbial targets . The phenylsulfanyl group in 4-(Phenylsulfanyl)butan-2-one contributes to tyrosinase binding via sulfur interactions, critical for anti-pigmentation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.